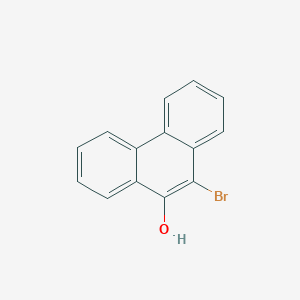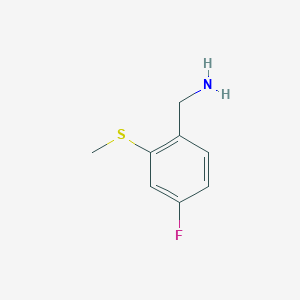
Benzenemethanamine, 4-fluoro-2-(methylthio)-
Overview
Description
Benzenemethanamine, 4-fluoro-2-(methylthio)- , also known by other names such as 4-Fluorobenzylamine or p-Fluorobenzylamine , is an organic compound with the molecular formula C7H8FN and a molecular weight of 125.1435 g/mol . It belongs to the class of benzylamines and contains a fluorine atom and a methylthio (methyl-sulfur) group attached to the benzene ring.
Molecular Structure Analysis
The molecular structure consists of a benzene ring with an amino group (NH2) and a fluorine atom (F) at the para position. The methylthio group (CH3S) is attached to the amino nitrogen. The IUPAC name for this compound is 1-(4-fluorophenyl)-2-(methylsulfanyl)ethanamine .
properties
CAS RN |
410545-49-2 |
|---|---|
Molecular Formula |
C8H10FNS |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(4-fluoro-2-methylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C8H10FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 |
InChI Key |
DBRVUHXNTIKFBW-UHFFFAOYSA-N |
SMILES |
CSC1=C(C=CC(=C1)F)CN |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)CN |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



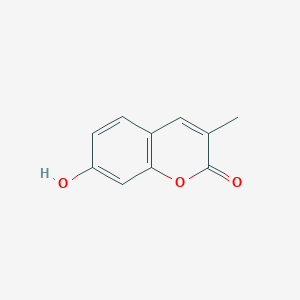

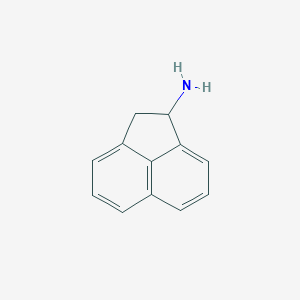
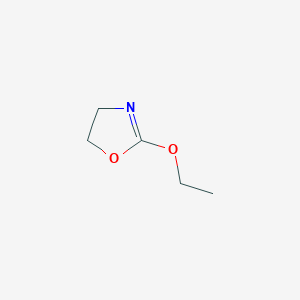

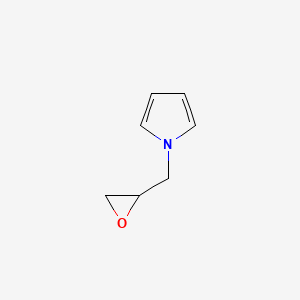
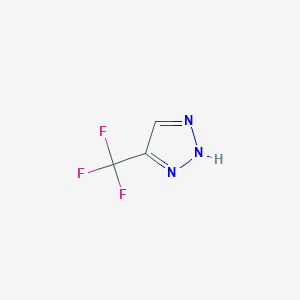
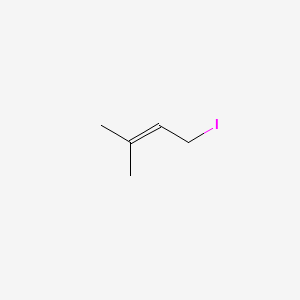
![Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B3190326.png)
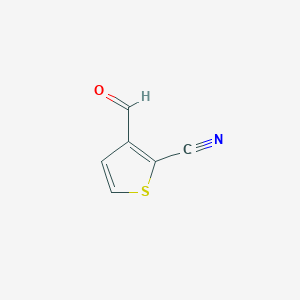

![Benzoic acid, 3-chloro-4-[(4-pentylbenzoyl)oxy]-, 4-pentylphenyl ester](/img/structure/B3190357.png)
